molecular formula C22H28N2O B4010444 4-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine

4-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine

Cat. No. B4010444
M. Wt: 336.5 g/mol
InChI Key: SMMCKWUMPHZVKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to 4-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine involves complex organic reactions. For instance, one approach involves a one-pot, three-component reaction including salicylaldehyde, diethyl malonate, and piperidine, highlighting the compound's intricate synthesis pathways and the role of hydrogen bonding and C-H…π interactions in stabilizing its molecular structure (Khan et al., 2013).

Molecular Structure Analysis

Molecular and crystal structure analyses, such as X-ray diffraction, have provided insights into the structural characteristics of related compounds, emphasizing the importance of hydrogen bonds in molecular packing within crystals. These studies reveal considerable conformational flexibility and the ability to form an extended network of hydrogen bonds, essential for understanding the molecular basis of its chemical behavior (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Chemical reactions involving compounds with a similar structural framework to 4-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine often result in the formation of complex structures with unique properties. The synthesis and reactions of related compounds underline the versatility and reactivity of these molecules, offering pathways to novel derivatives with potentially valuable properties (Avasthi & Knaus, 1981).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, play a crucial role in determining the practical applications and handling of the compound. Detailed investigations into the crystal structures of related compounds provide valuable data on their physical characteristics, including lattice parameters and conformational preferences, which are vital for designing and synthesizing materials with desired physical properties (Shalaby et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity with other molecules, stability under various conditions, and the ability to undergo specific reactions, are fundamental aspects of 4-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine's chemistry. Research into similar compounds reveals intricate details about their chemical behavior, offering insights into how structural features influence chemical properties and reactivity patterns (Ishii et al., 1997).

properties

IUPAC Name

1-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]-3-pyridin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O/c1-18-5-2-3-7-21(18)10-8-20-6-4-16-24(17-20)22(25)11-9-19-12-14-23-15-13-19/h2-3,5,7,12-15,20H,4,6,8-11,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMCKWUMPHZVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC2CCCN(C2)C(=O)CCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine
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4-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine
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4-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine
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4-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine
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